2,4,5-Tris(4-bromophenyl)-1H-imidazole
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Overview
Description
2,4,5-Tris(4-bromophenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with three 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tris(4-bromophenyl)-1H-imidazole typically involves the reaction of aromatic aldehydes with ammonia under specific conditions. A sustainable, one-pot synthetic route has been developed to obtain the desired product. This method involves the use of green solvents and optimized reaction parameters, such as temperature and solvent choice .
Industrial Production Methods: Industrial production of this compound can be achieved through a microwave-assisted method under solvent-free conditions. This approach is efficient and environmentally friendly, allowing for the synthesis of the compound in a single step .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tris(4-bromophenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,4,5-Tris(4-bromophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,4,5-Tris(4-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-(2-bromophenyl-4,5-diphenyl-imidazol-1-yl)aniline
- 1,3,5-Tris(4-bromophenyl)benzene
Comparison: 2,4,5-Tris(4-bromophenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C21H13Br3N2 |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
2,4,5-tris(4-bromophenyl)-1H-imidazole |
InChI |
InChI=1S/C21H13Br3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12H,(H,25,26) |
InChI Key |
AJPCXMHZJGQTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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